Sanguinarine Sanguinarine Sanguinarine is a benzophenanthridine alkaloid, an alkaloid antibiotic and a botanical anti-fungal agent.
Sanguinarine is a natural product found in Corydalis ophiocarpa, Glaucium squamigerum, and other organisms with data available.
Sanguinarine is found in opium poppy. Consumption of Sanguinarine, present in poppy seeds and in the oil of Argemone mexicana which has been used as an adulterant for mustard oil in India, has been linked to development of glaucoma. Sanguinarine is banned by FDA. Sanguinarine is a quaternary ammonium salt from the group of benzylisoquinoline alkaloids. It is extracted from some plants, including bloodroot (Sanguinaria canadensis), Mexican prickly poppy Argemone mexicana, Chelidonium majus and Macleaya cordata. It is also found in the root, stem and leaves of the opium poppy but not in the capsule. Sanguinarine is a toxin that kills animal cells through its action on the Na+-K+-ATPase transmembrane protein. Epidemic dropsy is a disease that results from ingesting sanguinarine. Sanguinarine has been shown to exhibit antibiotic, anti-apoptotic, anti-fungal, anti-inflammatory and anti-angiogenic functions Sanguinarine belongs to the family of Benzoquinolines. These are organic compounds containing a benzene fused to a quinoline ring system. (A3208, A3209, A3208, A3208, A3208).
See also: Sanguinaria canadensis root (part of); Chelidonium majus flowering top (part of).
Brand Name: Vulcanchem
CAS No.: 2447-54-3
VCID: VC21355786
InChI: InChI=1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1
SMILES:
Molecular Formula: C20H14NO4+
Molecular Weight: 332.3 g/mol

Sanguinarine

CAS No.: 2447-54-3

Cat. No.: VC21355786

Molecular Formula: C20H14NO4+

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

Sanguinarine - 2447-54-3

CAS No. 2447-54-3
Molecular Formula C20H14NO4+
Molecular Weight 332.3 g/mol
IUPAC Name 24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene
Standard InChI InChI=1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1
Standard InChI Key INVGWHRKADIJHF-UHFFFAOYSA-N
Canonical SMILES C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6
Melting Point 266 °C

Chemical Structure and Properties

Molecular Composition and Structural Characteristics

Sanguinarine is a quaternary ammonium salt belonging to the benzylisoquinoline alkaloid family. Its molecular formula is C20H14NO4+C_{20}H_{14}NO_{4}^{+}, with a molecular weight of 332.33 g/mol . The compound features a benzophenanthridine skeleton characterized by fused aromatic rings and nitrogen-containing heterocycles. This structural configuration contributes to its ability to intercalate into double-stranded DNA and interact with various molecular targets.

The IUPAC name for sanguinarine is 13-methyl- benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, reflecting its complex aromatic system . Its SMILES representation is C[N+]1=C2C=CC3=CC=C4C5=C(C=C(O5)O2)C(O4)=C3C=C1, which encodes the spatial arrangement of atoms within the molecule.

Physical and Chemical Properties

Sanguinarine exists as a crystalline solid with a melting point of approximately 267–270°C under standard conditions. It is soluble in organic solvents such as ethanol and methanol but exhibits limited solubility in water due to its hydrophobic aromatic rings . The compound's quaternary ammonium group imparts a positive charge, influencing its interactions with negatively charged biomolecules such as DNA and proteins.

Biosynthesis in Plants

Sanguinarine is synthesized in plants via the benzylisoquinoline alkaloid pathway. The precursor molecule (S)-reticuline undergoes enzymatic transformations involving methylation and oxidation to yield sanguinarine . This biosynthetic pathway is tightly regulated to prevent cytotoxicity in the producing organisms. Sanguinarine reductase plays a crucial role in detoxifying sanguinarine by converting it into dihydrosanguinarine .

Biological Activities

Antibacterial Properties

Sanguinarine demonstrates potent antibacterial activity against Gram-positive and Gram-negative bacteria by disrupting membrane integrity and inhibiting essential enzymes . Its ability to intercalate into bacterial DNA contributes to its antimicrobial efficacy. For example, sanguinarine has been shown to inhibit plaque formation and gingival inflammation when incorporated into dental products .

Anti-inflammatory Effects

The anti-inflammatory properties of sanguinarine are mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . Additionally, it suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation pathways .

Mechanisms of Action

Sanguinarine exerts anticancer effects through multiple mechanisms:

  • Induction of apoptosis via mitochondrial pathways.

  • Inhibition of angiogenesis by downregulating VEGF expression.

  • Suppression of cancer cell proliferation through cell cycle arrest at G0/G1 phase .

Targeted Therapies

Recent studies have identified sanguinarine as a dual inhibitor of Aurora kinase A (AURKA) and cyclin-dependent kinase 2 (CDK2), which are critical regulators of DNA replication and cell cycle progression in cervical cancer cells . Molecular docking analyses reveal stable binding interactions between sanguinarine and these targets, providing insights into its therapeutic potential.

Specific Cancer Types

Sanguinarine has shown promise against various malignancies:

  • Triple-negative breast cancer: Enhanced sensitivity in African American-derived cell lines compared to European-origin cell lines .

  • Cervical cancer: Regulation of DNA repair pathways through AURKA/CDK2 inhibition .

  • Lung cancer: Induction of apoptosis via reactive oxygen species generation.

Antifungal Activity

Sanguinarine exhibits antifungal activity by targeting fungal cell membranes and enzymes involved in ergosterol synthesis . This property makes it valuable for treating fungal infections resistant to conventional therapies.

Therapeutic Applications

Dental Care Products

Sanguinarine has been incorporated into toothpaste and oral rinses for its antibacterial properties against plaque-forming bacteria . Clinical studies have demonstrated its efficacy in reducing gingival inflammation and bleeding.

Anti-inflammatory Drugs

The compound's ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis .

Challenges in Clinical Use

Cytotoxicity Concerns

While sanguinarine exhibits therapeutic benefits, its cytotoxic effects on normal cells pose significant challenges . The compound's interaction with Na+-K+-ATPase transmembrane proteins can lead to cell death in non-target tissues.

Regulatory Status

Due to safety concerns, sanguinarine-containing products have been banned by regulatory agencies such as the FDA . This underscores the need for rigorous safety evaluations before clinical approval.

Pharmacokinetics and Bioavailability

Limited water solubility affects sanguinarine's bioavailability when administered orally or intravenously . Strategies such as nanoparticle encapsulation are being explored to enhance delivery efficiency.

PropertyDetails
Molecular FormulaC20H14NO4+C_{20}H_{14}NO_{4}^{+}
Molecular Weight332.33 g/mol
Mechanisms of ActionApoptosis induction, angiogenesis inhibition, cell cycle arrest
Therapeutic ApplicationsAnticancer therapies, dental care products
Regulatory StatusBanned by FDA due to cytotoxicity concerns
Key TargetsAURKA/CDK2 in cervical cancer; TNF-α/IL-6 in inflammation

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